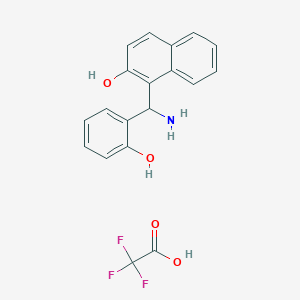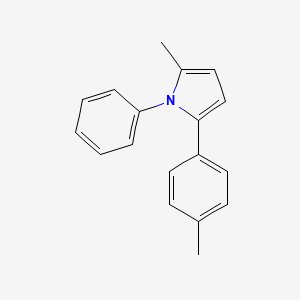
Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate
Overview
Description
Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate is a chemical compound belonging to the class of cyclopentane carboxylates. It is a white crystalline solid commonly used in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate can be synthesized through the reaction of cyclopentanone with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for high yield and purity, often involving distillation and recrystallization steps to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form methyl 1-(hydroxycarbonyl)cyclopentane-1-carboxylate.
Hydrolysis: It can be hydrolyzed to form cyclopentane-1,1-dicarboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) are used.
Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted cyclopentane carboxylates.
Reduction: Methyl 1-(hydroxycarbonyl)cyclopentane-1-carboxylate.
Hydrolysis: Cyclopentane-1,1-dicarboxylic acid.
Scientific Research Applications
Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate involves its interaction with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways depend on the specific reactions it undergoes, such as substitution or reduction.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(hydroxycarbonyl)cyclopentane-1-carboxylate
- Cyclopentane-1,1-dicarboxylic acid
- Methyl cyclopentane-1-carboxylate
Uniqueness
Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate is unique due to its chlorocarbonyl functional group, which makes it highly reactive and versatile in various chemical reactions. This reactivity distinguishes it from other similar compounds that may lack the chlorocarbonyl group.
Properties
IUPAC Name |
methyl 1-carbonochloridoylcyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO3/c1-12-7(11)8(6(9)10)4-2-3-5-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMQDQGSIOTBLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90854534 | |
| Record name | Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90854534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923020-94-4 | |
| Record name | Methyl 1-(chlorocarbonyl)cyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90854534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[(4-iodophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1661495.png)





![1-[2-(1H-Indol-2-YL)phenyl]-3-(4-methylphenyl)urea](/img/structure/B1661509.png)

![2-Nitrobenzo[f]quinoline](/img/structure/B1661511.png)



![N-[(4-methoxyphenyl)sulfonyl]-D-alanine](/img/structure/B1661516.png)
